molecular formula C31H54NO2 B1349757 CID 2724316 CAS No. 55569-61-4

CID 2724316

Cat. No.: B1349757
CAS No.: 55569-61-4
M. Wt: 472.8 g/mol
InChI Key: ODDFHESUNMAHDN-LJGTUOGHSA-N
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Description

CID 2724316, also known by its chemical name 2,4-Dichlorophenoxyacetic acid, is a synthetic auxin, which is a type of plant hormone. It is widely used as a herbicide to control broadleaf weeds. This compound is particularly effective in agricultural settings, where it helps in maintaining crop health by eliminating unwanted plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,4-Dichlorophenoxyacetic acid follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of phenol and subsequent reaction with chloroacetic acid in large reactors. The product is then purified through crystallization and filtration processes to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenoxyacetic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various by-products.

    Reduction: Reduction reactions can convert it into less chlorinated phenoxyacetic acids.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while substitution reactions can yield various substituted phenoxyacetic acids.

Scientific Research Applications

2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of synthetic auxins and their interactions with other chemicals.

    Biology: Researchers use it to investigate plant growth and development, as well as its effects on various plant species.

    Medicine: Although primarily used in agriculture, its effects on human health and potential medicinal applications are also studied.

    Industry: It is widely used in the agricultural industry as a herbicide to control broadleaf weeds, improving crop yields and quality.

Mechanism of Action

2,4-Dichlorophenoxyacetic acid acts by mimicking the natural plant hormone auxin. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties but with a different chlorination pattern.

    Mecoprop: A phenoxy herbicide that is structurally similar but has a different substitution pattern on the phenoxy ring.

    Dicamba: A benzoic acid derivative that also acts as a synthetic auxin but has a different chemical structure.

Uniqueness

2,4-Dichlorophenoxyacetic acid is unique due to its specific chlorination pattern, which gives it distinct herbicidal properties. Its effectiveness in controlling a wide range of broadleaf weeds and its relatively low cost make it a popular choice in agricultural practices.

Properties

InChI

InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24+,25-,26+,27+,29+,30-,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDFHESUNMAHDN-LJGTUOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369126
Record name AC1MC4OB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55569-61-4
Record name AC1MC4OB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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